

A Guide to Live-Cell Imaging with Yellow Fluorescent Probes

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Compound of Interest

Compound Name: Disperse Yellow 232

Cat. No.: B1202917

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A Note on **Disperse Yellow 232**:

Initial inquiries regarding a staining protocol for **Disperse Yellow 232** in live-cell imaging have led to a thorough review of its documented applications. The available scientific and safety literature indicates that **Disperse Yellow 232** is primarily utilized as a dye in the textile and printing industries.[1][2] It is recognized for its vibrant color and light resistance on synthetic fibers.[1] However, there is no evidence in peer-reviewed literature or technical documentation to support its use as a fluorescent probe for live-cell imaging. Furthermore, while some sources describe it as a biomedical compound, this is in the context of being a chromogenic agent in diagnostics and possessing some anti-inflammatory and antimicrobial properties, not as a live-cell imaging agent.[3] Given the lack of established protocols and its potential for toxicity, as is a concern with many industrial dyes, **Disperse Yellow 232** is not recommended for live-cell imaging applications.[4][5]

This guide, therefore, will focus on a well-established and scientifically validated yellow fluorescent probe as a representative example for developing a robust live-cell imaging protocol. The principles and methodologies outlined here can be adapted for various other fluorescent dyes suitable for live-cell analysis.[6][7][8]

Application Note: Live-Cell Imaging of Lipid Droplets with BODIPY™ 493/503

Introduction

BODIPY™ 493/503 is a lipophilic fluorescent dye that is widely used for staining neutral lipids within lipid droplets in live cells. Its bright green-yellow fluorescence, high quantum yield, and relative photostability make it an excellent choice for live-cell imaging. This dye exhibits low toxicity, which is a critical factor for maintaining cell health and obtaining physiologically relevant data during imaging experiments.[7] The protocol below provides a detailed methodology for staining and imaging lipid droplets in cultured mammalian cells using BODIPY™ 493/503.

Materials and Reagents

- BODIPY™ 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Complete cell culture medium appropriate for the cell line
- Live-cell imaging medium (e.g., phenol red-free medium)
- Glass-bottom imaging dishes or chamber slides
- Adherent mammalian cells of choice (e.g., HeLa, 3T3-L1)
- Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/503 nm)

Experimental Protocol

1. Reagent Preparation

- **1 mg/mL Stock Solution:** Dissolve 1 mg of BODIPY™ 493/503 in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

2. Cell Preparation

- **Cell Seeding:** Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of staining.
- **Incubation:** Culture the cells in their appropriate complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.

3. Staining Procedure

- **Working Solution Preparation:** Dilute the 1 mg/mL BODIPY™ 493/503 stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-2 µg/mL.
- **Cell Staining:** Remove the culture medium from the cells and gently add the staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

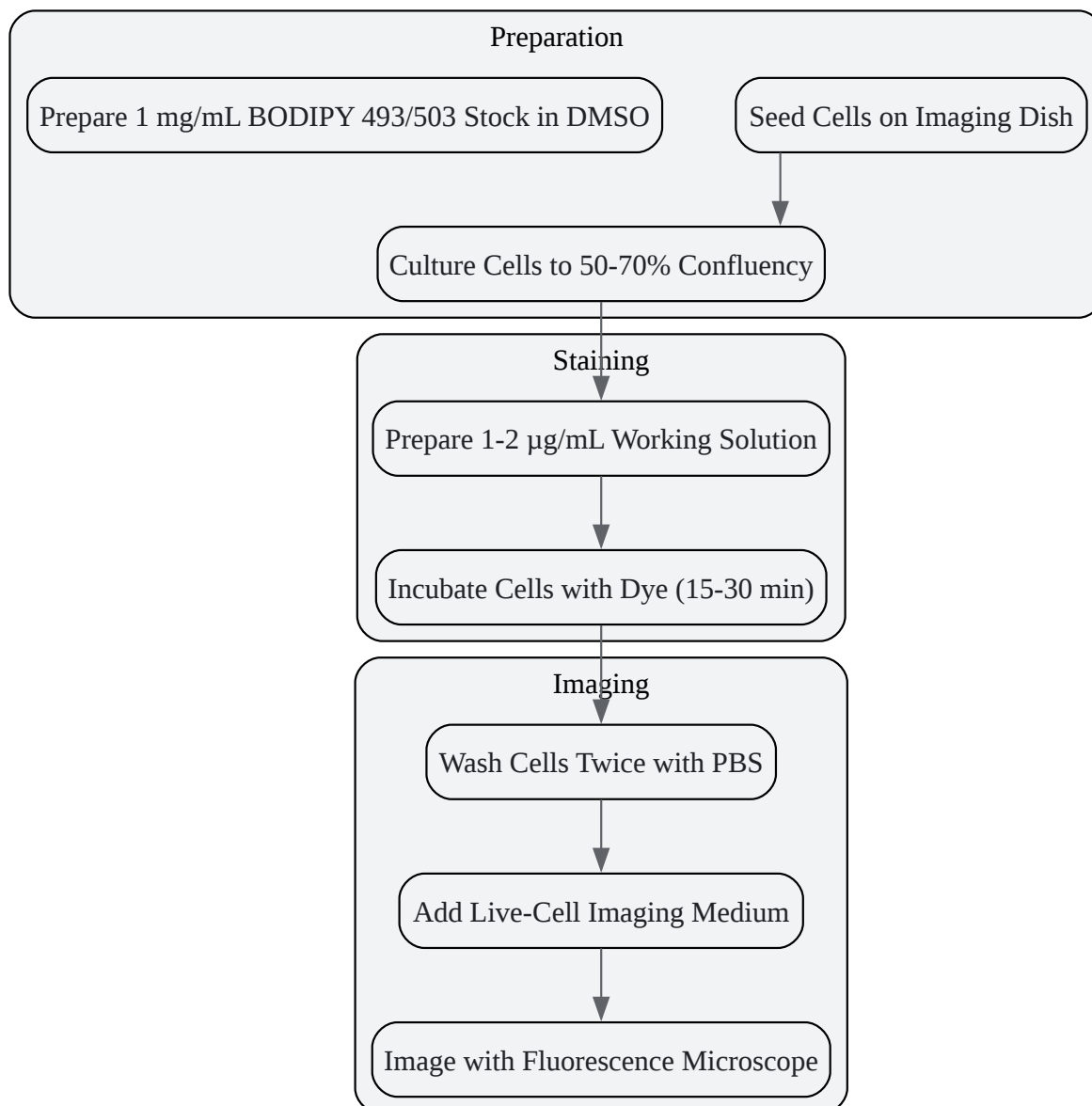
4. Washing and Imaging

- **Washing:** After incubation, gently remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.
- **Imaging:** Add pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for BODIPY™ 493/503 (Excitation/Emission maxima ~493/503 nm).

Data Presentation

Parameter	Recommended Range	Notes
BODIPY™ 493/503 Stock Conc.	1 mg/mL in DMSO	Store at -20°C, protected from light.
BODIPY™ 493/503 Working Conc.	1-2 µg/mL	Dilute in pre-warmed complete medium.
Incubation Time	15-30 minutes	Optimal time may vary with cell type.
Excitation Wavelength	~493 nm	
Emission Wavelength	~503 nm	

Experimental Workflow Diagram



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Caption: Workflow for staining lipid droplets in live cells.

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